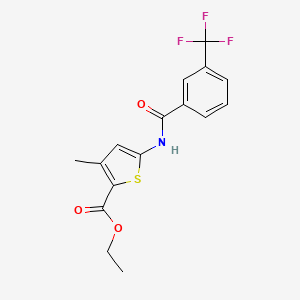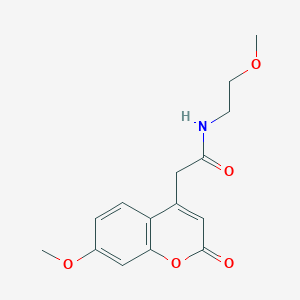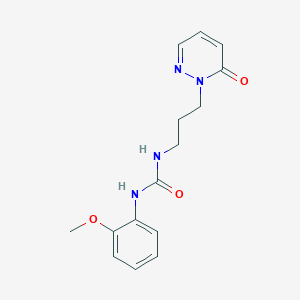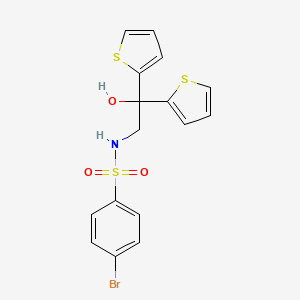![molecular formula C15H26N4O2 B2747052 N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465356-06-2](/img/structure/B2747052.png)
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring, a morpholine derivative, and a propynyl group, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring. This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base such as potassium carbonate.
Attachment of the Morpholine Derivative: The morpholine derivative is synthesized separately, often starting from morpholine and undergoing alkylation with methyl iodide. This intermediate is then coupled with the piperazine core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Coupling: The final step involves the coupling of the morpholine derivative with the piperazine core, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-enylpiperazine-1-carboxamide: Similar structure but with a prop-2-enyl group instead of a prop-2-ynyl group.
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-butylpiperazine-1-carboxamide: Similar structure but with a butyl group instead of a prop-2-ynyl group.
Uniqueness
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is unique due to the presence of the prop-2-ynyl group, which can confer different reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
IUPAC Name |
N-[1-(4-methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-4-5-18-6-8-19(9-7-18)15(20)16-13(2)14-12-17(3)10-11-21-14/h1,13-14H,5-12H2,2-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAXRFXIHAUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C)NC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2746970.png)
![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)


![N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2746978.png)



![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2746992.png)
